Allarate(2-)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

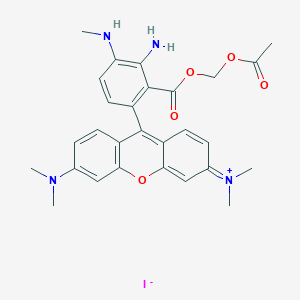

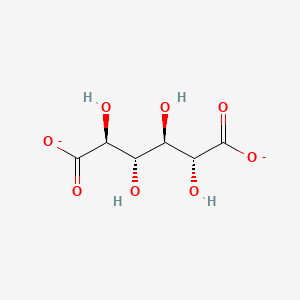

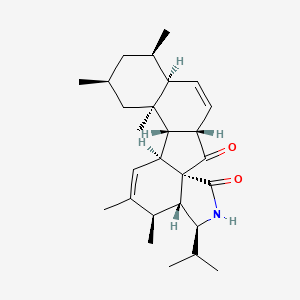

Allarate(2-) is an allaric acid anion that is the dianion resulting from the deprotonation of both the carboxy groups of allaric acid. It is a conjugate base of an allarate(1-).

Scientific Research Applications

Supercritical CO2 Cycles for Power Production

- The Allam Cycle, utilizing supercritical CO2, provides high thermodynamic efficiency and integrated CO2 capture, suitable for developing lignite-based technology. Key challenges include gasifier selection, syngas impurities removal, and corrosion. Laboratory and pilot-scale testing support the development of this technology without insurmountable barriers (Laumb et al., 2017).

Quantum Dot-Insect Neuropeptide Conjugates

- Allatostatin 1 from Drosophila melanogaster, when conjugated with quantum dots (QDs), can transfect living mammalian cells and transport QDs into the cytoplasm and nucleus. This offers potential applications in high-efficiency cell transfection, nucleus-specific cell labeling, and could enhance photodynamic therapy targeting the nucleus (Biju et al., 2007).

Selective and Reversible Inactivation of Neurons

- The Drosophila Allatostatin Receptor (AlstR) expressed in mammals allows for the selective, quick, and reversible silencing of neurons in vivo upon the application of its ligand, allatostatin. This has applications in studying neural circuitry and behavior, as well as potential therapeutic uses (Tan et al., 2006).

Intertemporal Choice and Decision Making

- Research on intertemporal choice, including studies on the Allais paradox, explores how individuals maximize the discounted sum of future utilities, revealing violations of the law of diminishing marginal utility and offering insights into human decision-making processes (Rao & Li, 2011).

Exergy and Thermoeconomic Analysis

- The integration of power generation systems like the Allam cycle with desalination plants has been studied for its thermodynamic and exergoeconomic advantages, including nearly zero CO2 emissions and reduced costs of fresh water production (Nazarzadehfard et al., 2021).

Aerodynamic Levitated Laser Annealing

- The ALLA method enhances the properties of defective TiO2 nanoparticles, offering significant potential in photocatalysis and electrochemical applications (Wei et al., 2016).

Allam Cycle Development and CO2 Capture

- The Allam cycle is noted for its efficiency and ability to capture nearly 100% of CO2 emissions, making it a promising technology in reducing greenhouse gas emissions in power generation (Allam et al., 2017).

properties

Molecular Formula |

C6H8O8-2 |

|---|---|

Molecular Weight |

208.12 g/mol |

IUPAC Name |

(2S,3S,4R,5R)-2,3,4,5-tetrahydroxyhexanedioate |

InChI |

InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/p-2/t1-,2+,3-,4+ |

InChI Key |

DSLZVSRJTYRBFB-GNSDDBTRSA-L |

Isomeric SMILES |

[C@@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O |

Canonical SMILES |

C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid](/img/structure/B1244957.png)

![7-(trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-7H-purine](/img/structure/B1244965.png)